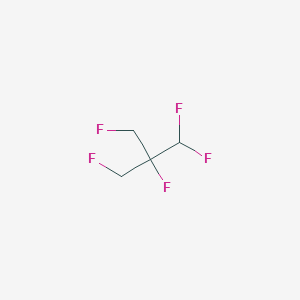
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane is a fluorinated organic compound with the molecular formula C4H5F5 It is a derivative of propane where multiple hydrogen atoms are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane typically involves the fluorination of appropriate hydrocarbon precursors. One common method is the direct fluorination of propane derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it to less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of fluorinated organic compounds.
Aplicaciones Científicas De Investigación
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological or chemical outcomes. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: Another fluorinated propane derivative with similar properties but different fluorination patterns.
1,1,2,2-Tetrafluoro-3-(fluoromethyl)propane: A closely related compound with a different arrangement of fluorine atoms.
Uniqueness
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring precise control over reactivity and stability.
Propiedades
Número CAS |
65781-27-3 |
|---|---|
Fórmula molecular |
C4H5F5 |
Peso molecular |
148.07 g/mol |
Nombre IUPAC |
1,1,2,3-tetrafluoro-2-(fluoromethyl)propane |
InChI |
InChI=1S/C4H5F5/c5-1-4(9,2-6)3(7)8/h3H,1-2H2 |
Clave InChI |
JZIORNIBAKEGFB-UHFFFAOYSA-N |
SMILES canónico |
C(C(CF)(C(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


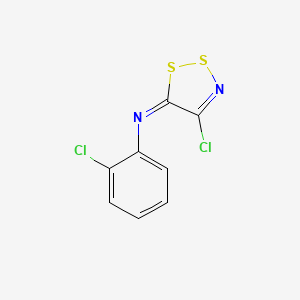
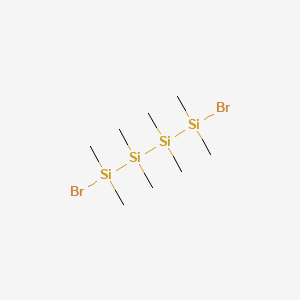
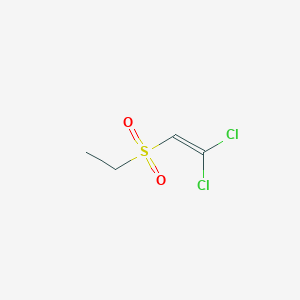
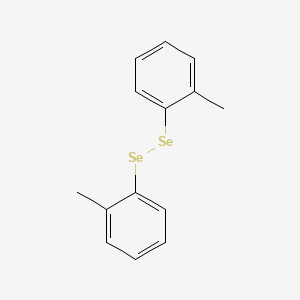
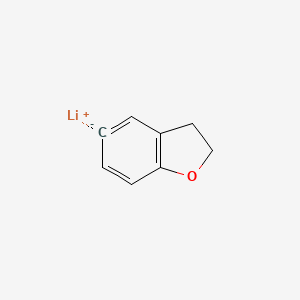

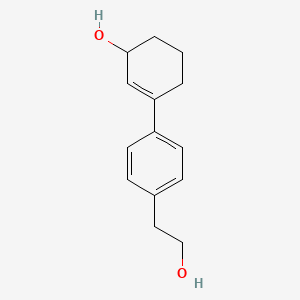
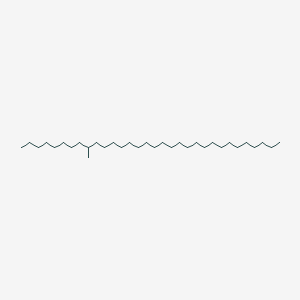
![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
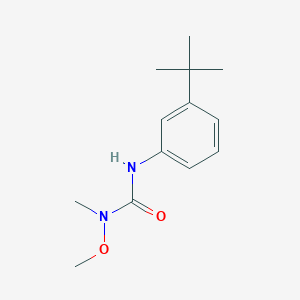
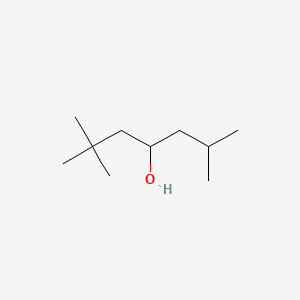
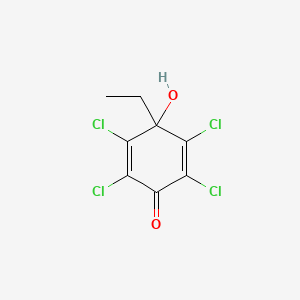
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
